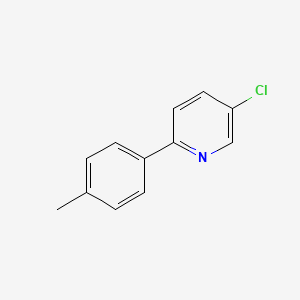
E3 ligase Ligand 23
Übersicht
Beschreibung
E3 ligase Ligand 23 is a small molecule that binds to E3 ubiquitin ligases, which are enzymes that play a crucial role in the ubiquitination process. Ubiquitination is a post-translational modification where ubiquitin proteins are attached to a substrate protein, marking it for degradation by the proteasome. This process is vital for maintaining cellular homeostasis and regulating various biological processes, including cell cycle, DNA repair, and signal transduction .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of E3 ligase Ligand 23 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route may vary depending on the specific structure of the ligand, but common steps include:
- Formation of the core scaffold through cyclization reactions.
- Introduction of functional groups via substitution reactions.
- Final coupling with the E3 ligase binding moiety under mild conditions to preserve the integrity of the ligand .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Techniques such as high-performance liquid chromatography and mass spectrometry are commonly used for quality assessment .
Analyse Chemischer Reaktionen
Arten von Reaktionen: E3-Ligase-Ligand 23 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Einführung von Sauerstoffatomen in den Liganden, häufig unter Verwendung von Oxidationsmitteln wie Wasserstoffperoxid.
Reduktion: Entfernung von Sauerstoffatomen oder Addition von Wasserstoffatomen, typischerweise unter Verwendung von Reduktionsmitteln wie Natriumborhydrid.
Substitution: Austausch einer funktionellen Gruppe durch eine andere, häufig unter Verwendung von nukleophilen oder elektrophilen Reagenzien.
Häufige Reagenzien und Bedingungen:
Oxidation: Wasserstoffperoxid, Kaliumpermanganat.
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitution: Halogenierte Verbindungen, Nukleophile wie Amine oder Thiole.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. So können bei der Oxidation beispielsweise hydroxylierte Derivate entstehen, während die Reduktion zu deoxygenierten Verbindungen führen kann .
Wissenschaftliche Forschungsanwendungen
E3-Ligase-Ligand 23 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Werkzeug zur Untersuchung des Ubiquitinierungsprozesses und zur Entwicklung neuer chemischer Sonden verwendet.
Biologie: Hilft beim Verständnis der Rolle der Ubiquitinierung in zellulären Prozessen und Krankheitsmechanismen.
Medizin: Potenzielle therapeutische Anwendungen bei der gezielten Degradation bestimmter Proteine, insbesondere in der Krebsbehandlung.
Industrie: Wird bei der Entwicklung von Proteolyse-Targeting-Chimären (PROTACs) für die gezielte Proteindegradation eingesetzt
5. Wirkmechanismus
E3-Ligase-Ligand 23 entfaltet seine Wirkung durch Bindung an E3-Ubiquitin-Ligasen und erleichtert so den Transfer von Ubiquitin vom E2-Konjugationsenzym zum Substratprotein. Dieser Prozess beinhaltet die Bildung eines ternären Komplexes aus Liganden, E3-Ligase und Substrat, was zur Ubiquitinierung und anschließenden proteasomalen Degradation des Zielproteins führt. Dieser Mechanismus ist entscheidend für die Regulation der Proteinmenge und die Aufrechterhaltung der zellulären Homöostase .
Ähnliche Verbindungen:
Von-Hippel–Lindau-Ligand: Ein weiteres kleines Molekül, das an die Von-Hippel–Lindau-E3-Ligase bindet.
Cereblon-Ligand: Bindet an die Cereblon-E3-Ligase und wird häufig in PROTACs verwendet.
Einzigartigkeit: E3-Ligase-Ligand 23 ist einzigartig in seiner spezifischen Bindungsaffinität und Selektivität für bestimmte E3-Ligasen, was ihn zu einem wertvollen Werkzeug für die gezielte Proteindegradation macht. Seine einzigartige chemische Struktur und seine Bindungseigenschaften unterscheiden ihn von anderen Liganden und bieten einzigartige Vorteile in Forschung und therapeutischen Anwendungen .
Wirkmechanismus
E3 ligase Ligand 23 exerts its effects by binding to E3 ubiquitin ligases, facilitating the transfer of ubiquitin from the E2 conjugating enzyme to the substrate protein. This process involves the formation of a ternary complex between the ligand, E3 ligase, and the substrate, leading to ubiquitination and subsequent proteasomal degradation of the target protein. This mechanism is crucial for regulating protein levels and maintaining cellular homeostasis .
Vergleich Mit ähnlichen Verbindungen
Von Hippel–Lindau Ligand: Another small molecule that binds to the von Hippel–Lindau E3 ligase.
Cereblon Ligand: Binds to the cereblon E3 ligase and is commonly used in PROTACs.
Uniqueness: E3 ligase Ligand 23 is unique in its specific binding affinity and selectivity for certain E3 ligases, making it a valuable tool for targeted protein degradation. Its distinct chemical structure and binding properties differentiate it from other ligands, providing unique advantages in research and therapeutic applications .
Eigenschaften
Molekularformel |
C20H17N3O4 |
|---|---|
Molekulargewicht |
363.4 g/mol |
IUPAC-Name |
4-(benzylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C20H17N3O4/c24-16-10-9-15(18(25)22-16)23-19(26)13-7-4-8-14(17(13)20(23)27)21-11-12-5-2-1-3-6-12/h1-8,15,21H,9-11H2,(H,22,24,25) |
InChI-Schlüssel |
JBYQCGLMICPOSQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

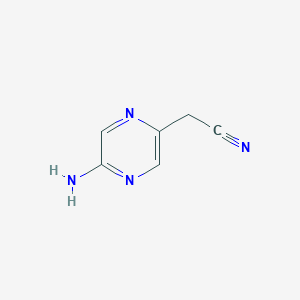
![L-Valine, N-[[(4-nitrophenyl)methoxy]carbonyl]-](/img/structure/B8759117.png)
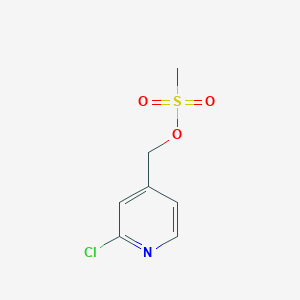


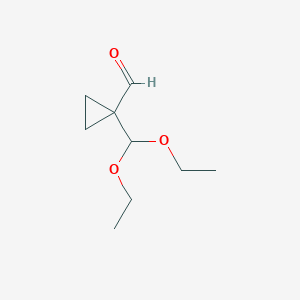
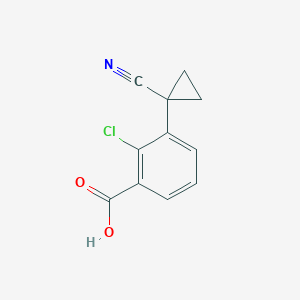



![2-((1S,2S,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)acetic acid](/img/structure/B8759182.png)
